Vishnu

Wound Healing Peptide Therapeutics In Vivo Efficacy

HB-107 (Vishnu, CAS 135154-02-8) is a 19-amino acid cecropin B fragment uniquely lacking antimicrobial activity, enabling dissection of non-microbicidal wound repair pathways. Distinct cytotoxicity profile vs. LL-37/IDR-1018. Essential reference for SAR studies. Achieved 64% improved closure vs. scrambled control in murine models. Research use only.

Molecular Formula C103H179N31O26S2
Molecular Weight 2331.9 g/mol
CAS No. 135154-02-8
Cat. No. B153949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVishnu
CAS135154-02-8
Synonymsvishnu
Molecular FormulaC103H179N31O26S2
Molecular Weight2331.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCSC)N
InChIInChI=1S/C103H179N31O26S2/c1-11-58(7)82(99(157)126-69(37-39-80(140)141)90(148)119-63(29-16-20-42-104)86(144)123-70(41-50-162-10)84(142)117-55-78(137)118-62(33-24-46-115-102(111)112)85(143)128-73(53-76(109)135)95(153)133-83(59(8)12-2)98(156)125-67(34-25-47-116-103(113)114)88(146)130-74(101(159)160)54-77(110)136)132-92(150)66(32-19-23-45-107)121-93(151)71(51-56(3)4)127-94(152)72(52-60-27-14-13-15-28-60)129-97(155)81(57(5)6)131-91(149)65(31-18-22-44-106)120-89(147)68(36-38-79(138)139)122-87(145)64(30-17-21-43-105)124-96(154)75-35-26-48-134(75)100(158)61(108)40-49-161-9/h13-15,27-28,56-59,61-75,81-83H,11-12,16-26,29-55,104-108H2,1-10H3,(H2,109,135)(H2,110,136)(H,117,142)(H,118,137)(H,119,148)(H,120,147)(H,121,151)(H,122,145)(H,123,144)(H,124,154)(H,125,156)(H,126,157)(H,127,152)(H,128,143)(H,129,155)(H,130,146)(H,131,149)(H,132,150)(H,133,153)(H,138,139)(H,140,141)(H,159,160)(H4,111,112,115)(H4,113,114,116)/t58-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-/m0/s1
InChIKeyPENHKBGWTAXOEK-AZDHBHGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vishnu (HB-107) CAS 135154-02-8: Procurement-Grade Wound Healing Peptide – Technical Baseline


Vishnu, also designated HB-107, is a synthetic 19‑amino acid peptide derived from the antimicrobial protein cecropin B. It possesses the CAS Registry Number 135154‑02‑8, the molecular formula C103H179N31O26S2, and a molecular weight of approximately 2331.9 g/mol [1][2]. The peptide is classified as an amphipathic lytic peptide and is primarily investigated for its pro‑healing properties in cutaneous wound repair and for its ability to enhance the in vitro growth of murine preimplantation embryos and fibroblasts [1].

Why Generic Substitution of Vishnu (HB-107) with Other Cecropin‑Derived Peptides or Antimicrobial Analogs Fails


Despite its origin as a fragment of the antimicrobial cecropin B, Vishnu (HB‑107) exhibits a distinct biological profile that precludes simple substitution with full‑length cecropin B or other structurally related peptides (e.g., SB‑37, Shiva‑1) [1][2]. Critically, HB‑107 lacks the bacteriostatic activity of its parent protein, yet retains robust wound‑healing and cell‑stimulatory functions, demonstrating that antimicrobial capacity is not a prerequisite for pro‑repair efficacy [1]. Furthermore, peptides that are even slightly truncated (e.g., the EKMGRN hexapeptide) show altered potency, underscoring the sequence‑specific and length‑dependent nature of its activity [3]. Therefore, interchange with seemingly analogous peptides without empirical validation would compromise experimental reproducibility and therapeutic outcomes.

Vishnu (HB-107) Quantitative Differentiation: Head‑to‑Head Performance Metrics vs. Peptide Controls and Clinical Benchmark


Wound Closure Acceleration in a Murine Excisional Model: 64% Superiority vs. Scrambled and Vehicle Controls

In a controlled murine excisional wound model, HB‑107 treatment resulted in a 64% improvement in wound repair at Day 13 post‑injury when directly compared with a scrambled peptide control and vehicle‑only treatment [1]. This quantitative advantage establishes HB‑107 as a functionally distinct entity among cecropin‑derived sequences, with wound‑closure kinetics far exceeding those of non‑specific peptide controls.

Wound Healing Peptide Therapeutics In Vivo Efficacy

Non‑Inferior Wound Healing Efficacy Comparable to rhPDGF‑BB (Regranex) – A Gold‑Standard Clinical Benchmark

The wound repair enhancement mediated by HB‑107 was found to be statistically and functionally comparable to that achieved with recombinant human platelet‑derived growth factor‑BB (rhPDGF‑BB; Regranex) [1]. This places the 19‑amino‑acid peptide in the same efficacy tier as an FDA‑approved biologic growth factor, offering a cost‑effective, synthetic alternative with a different mechanism of action (IL‑8 induction and keratinocyte hyperplasia rather than direct mitogenesis).

Wound Healing Growth Factor Alternative Therapeutic Benchmarking

Absence of Antimicrobial Activity: A Functional Divergence from Full‑Length Cecropin B and Its Close Analogs

Unlike its parent molecule cecropin B, which exhibits potent antimicrobial activity, HB‑107 is completely devoid of bacteriostatic effects [1]. This functional uncoupling demonstrates that the wound‑healing properties are mediated through host‑cell stimulation (e.g., keratinocyte proliferation, IL‑8 secretion) rather than direct microbial killing. In contrast, close cecropin B analogs such as SB‑37 (95% homologous) and Shiva‑1 (46% homologous) retain antimicrobial and/or lytic activity [2][3].

Antimicrobial Peptides Functional Differentiation Target Selectivity

Enhanced Preimplantation Embryo Cleavage Rate: In Vitro Growth Acceleration vs. Basal Medium

In a controlled study of 263 murine preimplantation embryos (4‑cell to 8‑cell stage), culture in Whitten's medium supplemented with Vishnu (HB‑107) at 0.2 μM, 1 μM, or 10 μM resulted in a statistically significant acceleration of development to the hatched blastocyst stage when compared to unsupplemented control medium [1]. This demonstrates a consistent, dose‑independent pro‑developmental effect that is not observed with basal culture conditions alone.

Embryo Culture Assisted Reproductive Technology Cell Proliferation

Stimulation of IL‑8 Secretion from Endothelial Cells: A Mechanistic Differentiator for Leukocyte Recruitment

Treatment with HB‑107 stimulates the secretion of interleukin‑8 (IL‑8) from cultured dermal microvascular endothelial cells, an effect that is not elicited by scrambled peptide controls or other cecropin B‑derived peptides [1][2]. This pro‑inflammatory chemokine release correlates with the observed increase in leukocyte infiltration at wound sites, providing a mechanistic explanation for the peptide's accelerated healing profile.

Inflammation Chemokine Secretion Endothelial Biology

Vishnu (HB-107) Optimal Research and Industrial Application Scenarios Based on Verified Evidence


In Vivo Cutaneous Wound Healing Studies Requiring a Defined, Non‑Antimicrobial Positive Control

When designing murine excisional wound studies, HB‑107 serves as an ideal positive control peptide. Its 64% improvement in wound closure vs. scrambled controls provides a robust benchmark for evaluating novel therapeutic candidates [1]. Furthermore, its lack of antimicrobial activity ensures that observed healing effects are not confounded by unintended microbial modulation [1].

Optimization of Preimplantation Embryo Culture Media in Assisted Reproductive Research

For laboratories seeking to enhance the developmental kinetics of murine (and potentially other mammalian) preimplantation embryos, supplementation of basal media (e.g., Whitten's medium) with 0.2–10 μM HB‑107 has been shown to significantly accelerate progression to the hatched blastocyst stage [2]. This application is supported by direct, statistically significant comparative data.

Mechanistic Studies of Chemokine‑Driven Inflammation and Leukocyte Trafficking

HB‑107 is a valuable tool for investigating IL‑8‑mediated signaling pathways in endothelial cells. Its ability to stimulate IL‑8 secretion, in contrast to scrambled peptide controls, makes it suitable for dissecting the early inflammatory phase of wound repair and for screening compounds that modulate chemokine release [1].

Evaluation of Peptide‑Based Alternatives to Growth Factors in Cost‑Sensitive Preclinical Development

Given that HB‑107 delivers wound‑healing outcomes comparable to rhPDGF‑BB (Regranex) in murine models, it is an attractive candidate for preclinical programs seeking to reduce reliance on expensive recombinant growth factors while maintaining robust pro‑repair activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vishnu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.